ROCK-1 Activity: A Documented Pharmacological Profile Not Shared by Positional Isomers
4-(2-Aminopyrimidin-4-yl)benzoic acid has been specifically cited in patent literature as a compound useful for treating disorders mediated by inappropriate ROCK-1 activity [1]. This activity profile is distinct from related positional isomers, such as 4-(2-aminopyrimidin-5-yl)benzoic acid, which has been primarily described as a synthetic intermediate for targeting GPCRs and proteases rather than as a direct inhibitor of ROCK-1 .
| Evidence Dimension | Reported Kinase Target / Application |
|---|---|
| Target Compound Data | ROCK-1 inhibition (disorder treatment) |
| Comparator Or Baseline | 4-(2-aminopyrimidin-5-yl)benzoic acid (CAS: Not specified) |
| Quantified Difference | Qualitative: Target profile divergence (ROCK-1 vs. GPCR/protease building block) |
| Conditions | Patent and vendor technical literature |
Why This Matters
For research programs focused on the Rho-kinase pathway, this compound provides a pre-validated chemical entry point, whereas alternative isomers may lack this specific application data, leading to unproductive synthetic exploration.
- [1] Drewry, D.K., et al. PCT Int. Appl., 47, (2005). View Source
